molecular formula C20H25N3O2S2 B2717096 N-cyclohexyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-62-0

N-cyclohexyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2717096
CAS No.: 941874-62-0
M. Wt: 403.56
InChI Key: YADWCRDQSXTEAA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H25N3O2S2 and its molecular weight is 403.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A study by Albratty et al. (2017) detailed the synthesis of various heterocyclic compounds, including thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating significant antitumor activity against different cell lines. The synthesis involved reactions of cyclohexylidene(cyano)acetamide derivatives with malononitrile and cyano-(thioacetamide) according to the Michael pattern, indicating the versatility of the core compound in producing pharmacologically active derivatives (Albratty, El-Sharkawy, & Alam, 2017).

Antimicrobial Activity

Ali et al. (2010) reported on the synthesis and characterisation of thiazole, bisthiazole, pyridone, and bispyridone derivatives from N-cyclohexyl-2-cyanoacetamide, showing effectiveness against bacteria and fungi. This highlights the compound's potential as a precursor in developing new antimicrobial agents (Ali, Helal, Mohamed, Ali, & Ammar, 2010).

Cascade Reactions for Heterocycles Synthesis

Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in one-pot cascade reactions to synthesize various heterocyclic compounds, including 2-iminothiazoles and thiohydantoins, demonstrating the compound's utility in efficient syntheses of heterocycles with excellent atom economy (Schmeyers & Kaupp, 2002).

Novel Synthesis and Antitumor Evaluation

Shams et al. (2010) utilized the compound in synthesizing heterocyclic derivatives with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showcasing high inhibitory effects on cancer cell lines. The study indicates the compound's role in developing new anticancer agents with varied mechanisms of action (Shams, Mohareb, Helal, & Mahmoud, 2010).

Insecticidal Assessment

Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, assessing their insecticidal properties against the cotton leafworm. This underscores the potential of using the compound in agricultural pest control strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

As for future directions, it’s worth noting that thiazole derivatives have been extensively studied for their diverse biological activities . Therefore, “N-cyclohexyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide”, being a thiazole derivative, might also be a subject of interest in future research.

Properties

IUPAC Name

N-cyclohexyl-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2/c1-14-7-9-16(10-8-14)22-19(25)13-27-20-23-17(12-26-20)11-18(24)21-15-5-3-2-4-6-15/h7-10,12,15H,2-6,11,13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADWCRDQSXTEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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